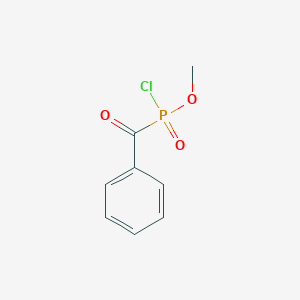
Methyl benzoylphosphonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl benzoylphosphonochloridate is an organophosphorus compound that has garnered attention in various fields of chemistry due to its unique reactivity and potential applications. This compound is characterized by the presence of a benzoyl group attached to a phosphonochloridate moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl benzoylphosphonochloridate can be synthesized through the reaction of benzoyl chloride with methyl phosphonochloridate under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl benzoylphosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphonamidates and phosphonates.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Hydroxylamine: Used in the formation of oximes from ketones derived from this compound.
Sodium Iodide or Lithium Bromide: Employed in the demethylation of oximes to form monester monosalts.
Major Products Formed:
Methyl 2-cyanoethyl benzoylphosphonate: Formed through the reaction with 2-cyanoethanol.
Methyl p-nitrophenethyl benzoylphosphonate: Formed through the reaction with p-nitrophenethyl alcohol.
Scientific Research Applications
Methyl benzoylphosphonochloridate has found applications in various scientific research fields, including:
Mechanism of Action
The mechanism by which methyl benzoylphosphonochloridate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of the phosphonochloridate group, which can undergo nucleophilic substitution reactions . These reactions often lead to the formation of stable phosphonate or phosphonamidate products, which can further interact with biological molecules or other chemical entities .
Comparison with Similar Compounds
Methyl phosphonochloridate: Lacks the benzoyl group and has different reactivity patterns.
Benzoyl chloride: Does not contain the phosphonochloridate moiety and thus has different applications.
Uniqueness: Methyl benzoylphosphonochloridate is unique due to the combination of the benzoyl and phosphonochloridate groups, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable reagent in both academic research and industrial applications .
Properties
CAS No. |
134420-56-7 |
|---|---|
Molecular Formula |
C8H8ClO3P |
Molecular Weight |
218.57 g/mol |
IUPAC Name |
[chloro(methoxy)phosphoryl]-phenylmethanone |
InChI |
InChI=1S/C8H8ClO3P/c1-12-13(9,11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
DTOITFYTUJQHFU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


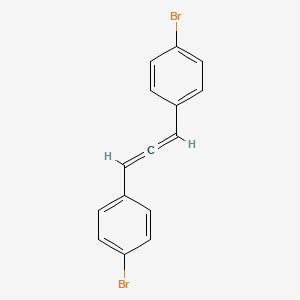
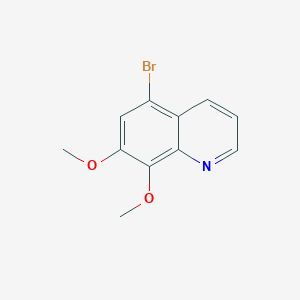
![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
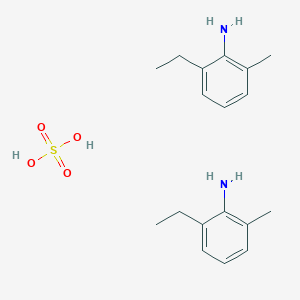
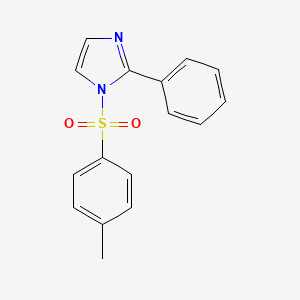
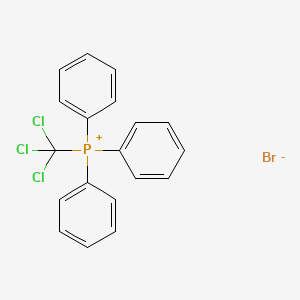
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
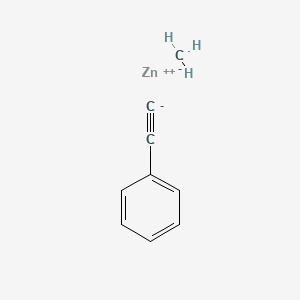

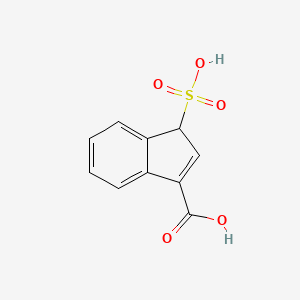
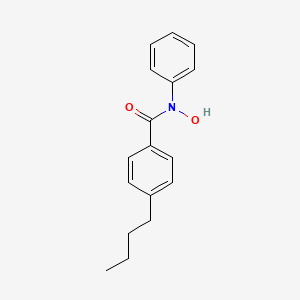
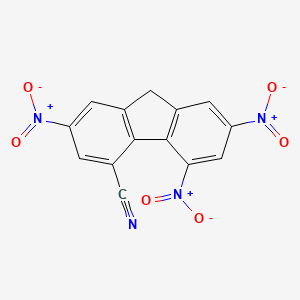
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
